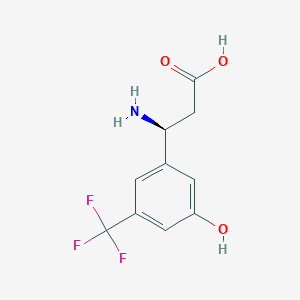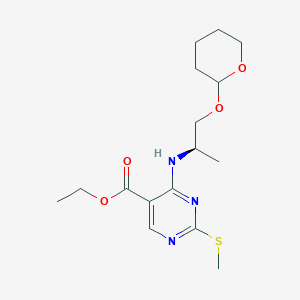![molecular formula C15H12BrNO2S B13043168 2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B13043168.png)
2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom, a sulfonyl group, and a methylbenzene group attached to the indole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole typically involves multi-step reactions. One common method includes the bromination of an indole derivative followed by sulfonylation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom and the sulfonyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: Sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution reactions can yield various substituted indoles, while nucleophilic substitution reactions can produce derivatives with different functional groups.
科学的研究の応用
2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-bromo-1-methyl-2-(methylsulfonyl)benzene: Similar in structure but lacks the indole core.
2-bromo-1-(4-methylsulfonyl)phenyl)ethanone: Another compound with a bromine and sulfonyl group but with a different core structure.
Uniqueness
2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole is unique due to the presence of the indole core, which imparts specific chemical and biological properties
特性
分子式 |
C15H12BrNO2S |
|---|---|
分子量 |
350.2 g/mol |
IUPAC名 |
2-bromo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-6-8-13(9-7-11)20(18,19)17-14-5-3-2-4-12(14)10-15(17)16/h2-10H,1H3 |
InChIキー |
WLPBSZNNSMLNRC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13043088.png)

![(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole](/img/structure/B13043096.png)



![1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)



![1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)

